(3-bromobenzyl)(4-methoxyphenyl)amine
Overview
Description
“(3-bromobenzyl)(4-methoxyphenyl)amine” is a compound that contains a bromobenzyl group and a methoxyphenyl group attached to an amine . It is a derivative of benzylamine, which is a primary amine .
Synthesis Analysis
The synthesis of similar compounds often involves the reaction of a bromobenzyl compound with an amine . For example, N-(3-Amino-4-methylphenyl)benzamide was synthesized using a continuous flow microreactor system . The synthesis of this compound involved the selective acylation of 4-methylbenzene-1,3-diamine with benzoic anhydride .Molecular Structure Analysis
The molecular structure of “(3-bromobenzyl)(4-methoxyphenyl)amine” would be expected to have a bromobenzyl group and a methoxyphenyl group attached to an amine . The average mass of a similar compound, 3-Bromobenzylamine, is 186.049 Da and its mono-isotopic mass is 184.984009 Da .Chemical Reactions Analysis
Amines, such as “(3-bromobenzyl)(4-methoxyphenyl)amine”, are known to act as weak organic bases . They can react with acids to form salts . In the synthesis of similar compounds, reactions such as nitration, conversion from the nitro group to an amine, and bromination are required .Safety and Hazards
properties
IUPAC Name |
N-[(3-bromophenyl)methyl]-4-methoxyaniline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BrNO/c1-17-14-7-5-13(6-8-14)16-10-11-3-2-4-12(15)9-11/h2-9,16H,10H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVQURMMCKUTBFG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NCC2=CC(=CC=C2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BrNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(3-bromophenyl)methyl]-4-methoxyaniline |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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